molecular formula C7H6N2O2 B144585 5-Propynyluracil CAS No. 134700-29-1

5-Propynyluracil

货号 B144585
CAS 编号: 134700-29-1
分子量: 150.13 g/mol
InChI 键: UJBCLAXPPIDQEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Propynyluracil (5-PU) is a synthetic nucleoside analog that has been shown to have various biochemical and physiological effects. It is commonly used in scientific research as a tool to study the mechanisms of action of nucleoside analogs and their potential therapeutic applications.

作用机制

The mechanism of action of 5-Propynyluracil is believed to be through inhibition of viral DNA synthesis. It is incorporated into the viral DNA during replication, leading to premature chain termination and inhibition of further viral replication. Additionally, 5-Propynyluracil has been shown to induce apoptosis in cancer cells through activation of the caspase pathway.

生化和生理效应

In addition to its antiviral and anti-tumor activity, 5-Propynyluracil has been shown to have various biochemical and physiological effects. It has been shown to stimulate the immune system, increase interferon production, and modulate cytokine levels. Additionally, 5-Propynyluracil has been shown to have anti-inflammatory activity and to inhibit platelet aggregation.

实验室实验的优点和局限性

One of the advantages of using 5-Propynyluracil in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a variety of viruses, making it a useful tool for studying the mechanisms of action of nucleoside analogs. Additionally, 5-Propynyluracil is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 5-Propynyluracil in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, 5-Propynyluracil has a relatively short half-life in vivo, which may limit its therapeutic potential.

未来方向

There are several future directions for research on 5-Propynyluracil. One area of interest is the development of new derivatives of 5-Propynyluracil with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-Propynyluracil and its potential therapeutic applications in various diseases. Finally, the development of new delivery methods for 5-Propynyluracil, such as targeted nanoparticles, may improve its efficacy and reduce its toxicity in vivo.

科学研究应用

5-Propynyluracil has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, 5-Propynyluracil has been shown to have anti-tumor activity in various cancer cell lines.

属性

CAS 编号

134700-29-1

产品名称

5-Propynyluracil

分子式

C7H6N2O2

分子量

150.13 g/mol

IUPAC 名称

5-prop-1-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,1H3,(H2,8,9,10,11)

InChI 键

UJBCLAXPPIDQEE-UHFFFAOYSA-N

SMILES

CC#CC1=CNC(=O)NC1=O

规范 SMILES

CC#CC1=CNC(=O)NC1=O

其他 CAS 编号

134700-29-1

同义词

5-propynyluracil

产品来源

United States

Synthesis routes and methods I

Procedure details

wherein T7 and T8 are each independently O or S and T9 is H, amino, hydroxy, Cl, or Br. 8) B is thymine, adenine, uracil, a 5-halouracil, a 5-alkyluracil, guanine, cytosine, a 5-halocytosine, a 5-alkylcytosine, or 2,6-diaminopurine. 9) B is guanine, cytosine, uracil, or thymine. 10) B is adenine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
5-halouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
5-alkyluracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
5-halocytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
5-alkylcytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To a stirred solution of 2'-deoxy-5-propynyluridine (European Patent Specification No. 272065) (20 g, 75 mmol) in aqueous phosphate buffer at pH 6.84 (1250 mL) was added purified E. coli thymidine phosphorylase (10,000 units) (T. A. Krenitsky et al, Biochemistry, 20, 3615, 1981; U.S. Pat. No. 4,381,344) and alkaline phosphatase (10,000 units) [Sigma type VII-S from bovine intestinal mucosa] and the whole mixture was incubated at 37° C. for 24 hours. The resulting white precipitate was filtered, washed with water (3×100 mL), ethanol (2×100 mL), ether (2×100 mL) and dried in vacuo over phosphorus pentoxide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A dry 250 mL round-bottomed flask was charged with 5-iodouridine (10 g, 27 mmol Aldrich), anhydrous pyridine (30 mL) and acetic anhydride (30mL). The reaction was stirred at room temperature for 30 minutes under a nitrogen atmosphere and the solvent removed in vacuo. The compound was diluted with toluene (2 ×50 mL) and the toluene removed in vacuo. The product was purified on a 75 g flash chromatography column which was eluted with 90:10 (v:v) CHC13 :MeOH. The appropriate fractions were combined and concentrated to give the title compound as a white foam. This was used directly in the next stage.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。